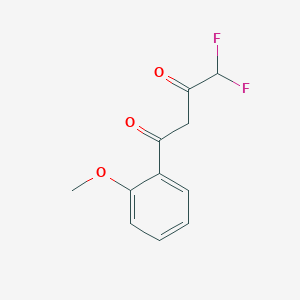
4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione” is a chemical compound with the molecular formula C11H10F2O3 . It has a molecular weight of 228.19 .
Molecular Structure Analysis
The molecular structure of “4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione” consists of 11 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione has been utilized in the synthesis of various chemical compounds. For instance, Chaudhari (2012) described the synthesis of hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl derivatives using a similar compound, which showed interesting antimicrobial activity (Chaudhari, 2012).
Interaction with Other Compounds
The interaction of this compound with primary amines to form Schiff base derivatives has been noted, as demonstrated in a study by Ahumada et al. (2014), where they investigated its reaction with ethylene diamine under specific conditions (Ahumada et al., 2014).
Tautomeric and Acid-Base Properties
Mahmudov et al. (2011) studied the tautomeric and acid-base properties of azoderivatives of similar β-diketones, which revealed the existence of these compounds in various tautomeric forms and their reaction behavior in different solvents (Mahmudov et al., 2011).
Applications in Dye-Sensitized Solar Cells
Research by Islam et al. (2006) explored the use of β-diketonato-ruthenium(II)-polypyridyl sensitizers in dye-sensitized solar cells. They synthesized a series of these complexes, including one derived from a compound closely related to 4,4-difluoro-1-(2-methoxyphenyl)butane-1,3-dione, which showed potential for solar energy conversion (Islam et al., 2006).
Development of Copper-Selective Electrodes
Kopylovich et al. (2011) used a similar compound for the development of copper-selective poly(vinyl) chloride membrane electrodes, demonstrating its potential in analytical applications for metal ion detection (Kopylovich et al., 2011).
Photoluminescent Behavior of Eu(III) Complexes
Wang et al. (2015) studied the synthesis and photoluminescent behavior of Europium(III) complexes using fluorinated β-diketone ligands. Their research indicates the potential of these compounds in the development of materials with specific photoluminescent properties (Wang et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4,4-difluoro-1-(2-methoxyphenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-16-10-5-3-2-4-7(10)8(14)6-9(15)11(12)13/h2-5,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNNJPSFUORRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2437561.png)
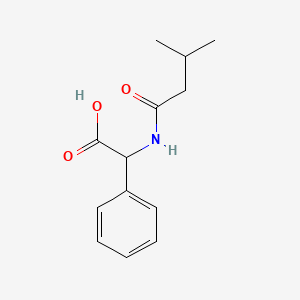
![2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2437564.png)
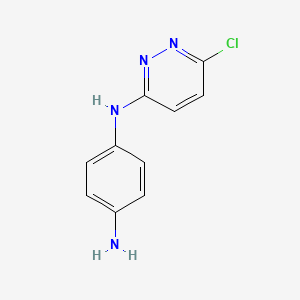
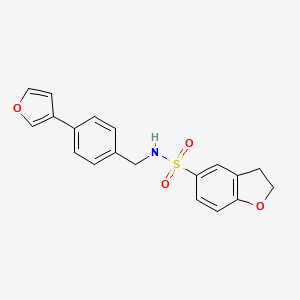
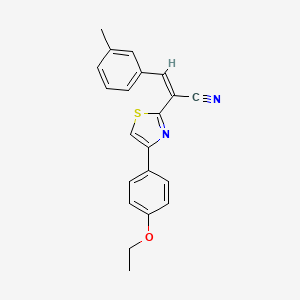
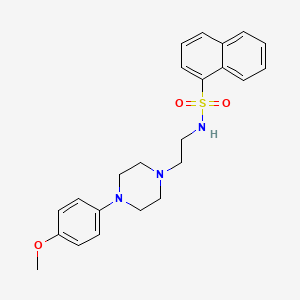
![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)
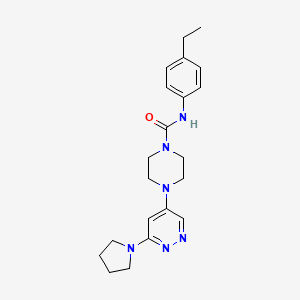
![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2437576.png)
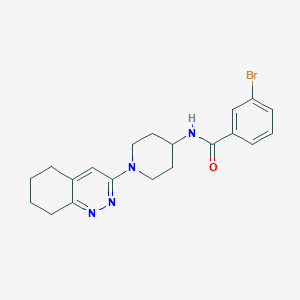

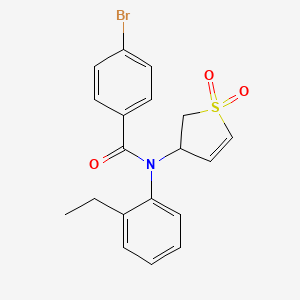
![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)